5-Tert-butyl-4-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid
Overview
Description
5-Tert-butyl-4-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a furoic acid core substituted with a tert-butyl group and a trifluoroethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of a furoic acid derivative with tert-butyl and trifluoroethoxy methyl groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Tert-butyl-4-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-4-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-3-methyl-furan-2-carboxylic acid
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
Uniqueness
5-Tert-butyl-4-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid is unique due to the presence of both tert-butyl and trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-tert-butyl-4-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O4/c1-11(2,3)9-7(4-8(19-9)10(16)17)5-18-6-12(13,14)15/h4H,5-6H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFEPDHXWFTFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(O1)C(=O)O)COCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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